molecular formula C11H12N2O2S B2361322 [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid CAS No. 312929-73-0

[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B2361322
CAS No.: 312929-73-0
M. Wt: 236.29
InChI Key: XKQRRVQMZXKVOH-UHFFFAOYSA-N
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Description

“[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C11H12N2O2S and a molecular weight of 236.29 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : The synthesis of 2-(ethylthio)-1H-benzimidazol-1-yl]acetic acid and its derivatives involves various chemical reactions. For example, 2-(phenoxymethyl)-1H-benzimidazole was reacted with ethyl chloroacetate to obtain ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate, a compound structurally related to [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid (Salahuddin et al., 2017).

  • Structural Analysis : Comprehensive structural analyses of similar benzimidazole derivatives have been conducted using elemental and spectral analysis, confirming the formation of targeted compounds (Salahuddin et al., 2017).

Biological and Chemical Properties

  • Antimicrobial Activity : Certain benzimidazole derivatives, closely related to this compound, have demonstrated significant antimicrobial activity. Compounds like 2-[2-(phenoxymethyl)-1Hbenzimidazol-1-yl]acetohydrazide showed notable activity against bacteria such as Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

  • Anticancer Evaluation : In another study, 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, structurally similar to this compound, was synthesized and evaluated for in vitro anticancer activity, showing promising results on breast cancer cell lines (Salahuddin et al., 2014).

Chemical Behavior and Applications

  • Chemical Reactions and Properties : The chemical properties of benzimidazole derivatives, including reactions like hydrolysis and decarboxylation, have been explored. These studies help in understanding the reactivity and potential applications of this compound (V. Anisimova et al., 2011).

  • Corrosion Inhibition : Benzimidazole derivatives are investigated for their corrosion inhibition properties, which is relevant for industrial applications. Studies show that these compounds can effectively inhibit corrosion in certain environments (P. Rugmini Ammal et al., 2018).

Safety and Hazards

The safety data sheet for (Ethylthio)acetic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) .

Future Directions

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . Therefore, “[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid”, which contains a benzimidazole ring, may have potential for future drug development .

Properties

IUPAC Name

2-(2-ethylsulfanylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-16-11-12-8-5-3-4-6-9(8)13(11)7-10(14)15/h3-6H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQRRVQMZXKVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24800980
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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